molecular formula C6H9NO B1340152 3-Hydroxy-3-methylcyclobutanecarbonitrile CAS No. 4844-51-3

3-Hydroxy-3-methylcyclobutanecarbonitrile

Cat. No. B1340152
CAS RN: 4844-51-3
M. Wt: 111.14 g/mol
InChI Key: LBPNLHIIJCTWAT-UHFFFAOYSA-N
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Description

3-Hydroxy-3-Methylcyclobutanecarbonitrile is a chemical compound with the CAS number 4844-51-3 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-3-methylcyclobutanecarbonitrile can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry . Unfortunately, specific details about the molecular structure of this compound are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight . Unfortunately, specific physical and chemical properties of 3-Hydroxy-3-methylcyclobutanecarbonitrile are not available in the search results.

Scientific Research Applications

Chemical Synthesis and Isomerization

3-Hydroxy-3-methylcyclobutanecarbonitrile and its derivatives are involved in various chemical synthesis and isomerization processes. For example, epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile undergo isomerization to corresponding 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives in specific conditions (Razin & Ulin, 2003).

Synthesis of Mycotoxine Moniliformin

One of the key applications includes the synthesis of 3-Hydroxy-4-methyl-3-cyclobutene-1,2-dione, which is the lowest homologue of the mycotoxine moniliformin. This substance has been synthesized through various methods involving methylcyclobutanes (Belluš et al., 1980).

Interaction with Protonic Sites

Studies also indicate its interaction with protonic sites, as shown in the case of H-MOR samples where different probes interact with hydroxy groups, affecting the activity of these sites (Bevilacqua et al., 2002).

Novel Heterocyclic Systems

Another significant application is the formation of novel spiro heterocyclic systems derived from 3-hydroxy-3(2-oxocyclohexyl)indolin-2-one, showcasing the chemical's versatility in creating diverse molecular structures (Abdel-ghany et al., 2000).

Mechanism Studies in Catalysis

The compound also plays a role in mechanism studies, such as understanding the reaction between 3-hydroxy-3-methyl-2-butanone and malononitrile catalyzed by lithium and magnesium ethoxide. These studies provide insights into the catalytic processes at a molecular level (Hu et al., 2008), (Heng et al., 2009).

Safety And Hazards

3-Hydroxy-3-Methylcyclobutanecarbonitrile is primarily used for research and development purposes . It’s important to handle it with care and use appropriate safety measures. The specific safety data sheet (SDS) provides detailed information about its hazards, handling, storage, and disposal .

properties

IUPAC Name

3-hydroxy-3-methylcyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-6(8)2-5(3-6)4-7/h5,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPNLHIIJCTWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476153
Record name 3-Hydroxy-3-methylcyclobutanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3-methylcyclobutanecarbonitrile

CAS RN

4844-51-3
Record name 3-Hydroxy-3-methylcyclobutanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EP Blanchard Jr, A Cairncross - Journal of the American Chemical …, 1966 - ACS Publications
The hydrohalogenation-dehydrohalogenation of 3-methylenecyclobutanecarbonitriles provides a facile, high-yield synthesis of 3-methylbicyclo [1.1. 0] butanecarbonitriles. The latter …
Number of citations: 107 pubs.acs.org

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